Cas no 26159-40-0 (2-Naphthaleneacetic acid, α-methyl-, (αS)-)

2-ナフタレン酢酸、α-メチル-、(αS)-は、光学活性を有する植物成長調節物質であり、不斉炭素を有するナフタレン系化合物です。その立体特異的な構造により、植物ホルモンとしての作用が選択的に発現され、従来のラセミ体に比べて生理活性の向上が期待できます。農業分野においては、発根促進や果実肥大効果などの植物生長調節用途に適しており、特に立体選択性を必要とする精密農業応用において有用性が認められています。化学的安定性に優れ、標的植物に対する作用効率が高いことが特徴です。

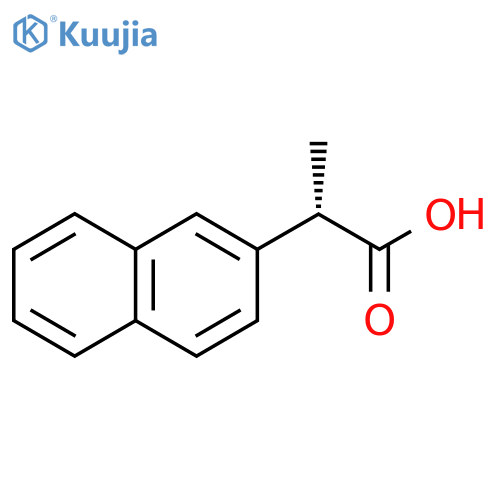

26159-40-0 structure

商品名:2-Naphthaleneacetic acid, α-methyl-, (αS)-

CAS番号:26159-40-0

MF:C13H12O2

メガワット:200.233183860779

CID:1425529

2-Naphthaleneacetic acid, α-methyl-, (αS)- 化学的及び物理的性質

名前と識別子

-

- 2-Naphthaleneacetic acid, a-methyl-, (S)-

- 2-Naphthaleneacetic acid, α-methyl-, (αS)-

- (S)-2-(Naphthalen-2-yl)propanoic acid

-

- インチ: 1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)/t9-/m0/s1

- InChIKey: DKVIPUUJSKIQFZ-VIFPVBQESA-N

- ほほえんだ: [C@@H](C1C=CC2C=CC=CC=2C=1)(C)C(=O)O

2-Naphthaleneacetic acid, α-methyl-, (αS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505714-0.25g |

(2S)-2-(naphthalen-2-yl)propanoic acid |

26159-40-0 | 0.25g |

$1300.0 | 2023-05-31 | ||

| Enamine | EN300-6505714-0.5g |

(2S)-2-(naphthalen-2-yl)propanoic acid |

26159-40-0 | 0.5g |

$1357.0 | 2023-05-31 | ||

| Enamine | EN300-6505714-0.05g |

(2S)-2-(naphthalen-2-yl)propanoic acid |

26159-40-0 | 0.05g |

$1188.0 | 2023-05-31 | ||

| Enamine | EN300-6505714-10.0g |

(2S)-2-(naphthalen-2-yl)propanoic acid |

26159-40-0 | 10g |

$6082.0 | 2023-05-31 | ||

| Enamine | EN300-6505714-1.0g |

(2S)-2-(naphthalen-2-yl)propanoic acid |

26159-40-0 | 1g |

$1414.0 | 2023-05-31 | ||

| Enamine | EN300-6505714-0.1g |

(2S)-2-(naphthalen-2-yl)propanoic acid |

26159-40-0 | 0.1g |

$1244.0 | 2023-05-31 | ||

| Enamine | EN300-6505714-5.0g |

(2S)-2-(naphthalen-2-yl)propanoic acid |

26159-40-0 | 5g |

$4102.0 | 2023-05-31 | ||

| Enamine | EN300-6505714-2.5g |

(2S)-2-(naphthalen-2-yl)propanoic acid |

26159-40-0 | 2.5g |

$2771.0 | 2023-05-31 |

2-Naphthaleneacetic acid, α-methyl-, (αS)- 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

26159-40-0 (2-Naphthaleneacetic acid, α-methyl-, (αS)-) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量